![molecular formula C21H19N3O3 B14372850 N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide CAS No. 90290-91-8](/img/structure/B14372850.png)
N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that includes a cyanophenyl group, a morpholine ring, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanobenzaldehyde with morpholine and benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or morpholine derivatives.
Aplicaciones Científicas De Investigación
N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-[1-(4-Cyanophenyl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide: shares structural similarities with other benzamide derivatives and morpholine-containing compounds.
Uniqueness
- The presence of the cyanophenyl group and the morpholine ring in the same molecule provides unique chemical properties and reactivity. This combination is not commonly found in other compounds, making this compound a valuable compound for research and development.
Propiedades
Número CAS |
90290-91-8 |
|---|---|
Fórmula molecular |
C21H19N3O3 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
N-[1-(4-cyanophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H19N3O3/c22-15-17-8-6-16(7-9-17)14-19(21(26)24-10-12-27-13-11-24)23-20(25)18-4-2-1-3-5-18/h1-9,14H,10-13H2,(H,23,25) |
Clave InChI |
FSDJBXANLUSHSD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)C(=CC2=CC=C(C=C2)C#N)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxo-4-[(propan-2-yl)oxy]-1lambda~5~-pyridine-2-carboxylic acid](/img/structure/B14372772.png)


![Spiro[3.4]octane-2-carbonyl chloride](/img/structure/B14372790.png)
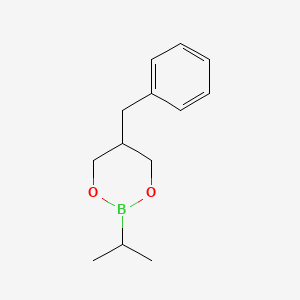
![1,1'-[Propane-1,1-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14372801.png)

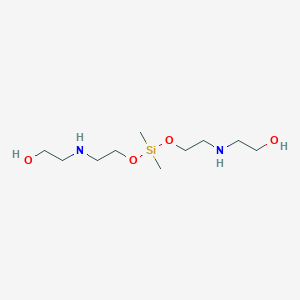
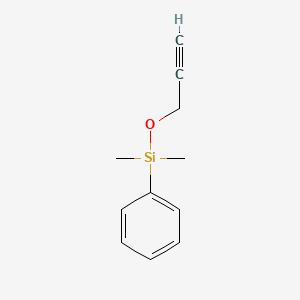
![3-[(2,6-Dichloropyrimidin-4-yl)amino]propane-1-sulfonic acid](/img/structure/B14372838.png)
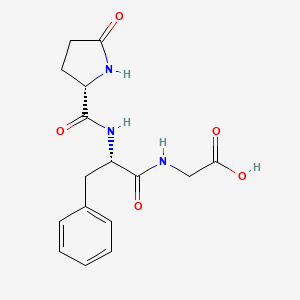
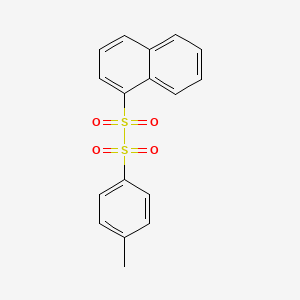
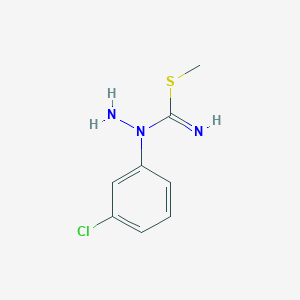
![2,2,2-Trichloro-N,N-dimethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14372854.png)
